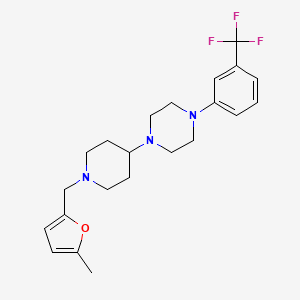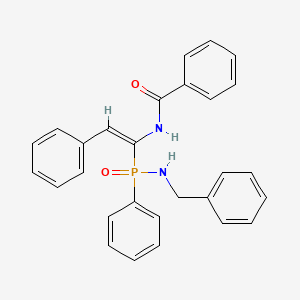
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione, also known as DMDD, is a synthetic compound that has been studied for its potential use in scientific research. DMDD is a derivative of the indoline-2,3-dione family and has demonstrated interesting properties in various research fields.
作用機序
Target of Action
The primary targets of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione are currently unknown. The compound is structurally similar to cisatracurium, a non-depolarising neuromuscular blocking agent . Cisatracurium acts on cholinergic receptors, blocking neuromuscular transmission . .
Mode of Action
If it shares a similar mechanism with cisatracurium, it may act by blocking neuromuscular transmission through its action on cholinergic receptors
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . .
実験室実験の利点と制限
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target voltage-gated sodium channels, making it a potential candidate for the development of new analgesic drugs. However, this compound's mechanism of action is similar to that of local anesthetics, which can limit its use in some experimental models. Additionally, this compound's synthesis requires several steps, which can be time-consuming and costly.
将来の方向性
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione. One potential direction is the development of new analgesic drugs based on this compound's ability to selectively target voltage-gated sodium channels. Another potential direction is the study of this compound's effects on other ion channels and receptors, which could lead to the development of new drugs for various diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to make it more cost-effective and efficient.
合成法
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione can be synthesized using a multi-step process involving the reaction of 3,4-Dimethoxybenzaldehyde with 5,7-dimethylindoline-2,3-dione in the presence of a catalyst. The reaction yields this compound as a yellow solid, which can be purified and characterized using various analytical techniques.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a potential candidate for the development of new analgesic drugs.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-7-12(2)17-14(8-11)18(21)19(22)20(17)10-13-5-6-15(23-3)16(9-13)24-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMGHNAUCGGOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
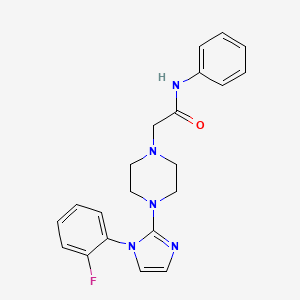
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
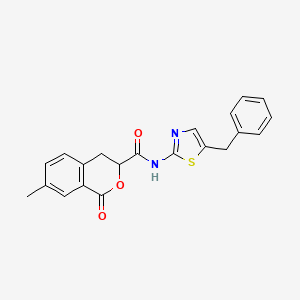
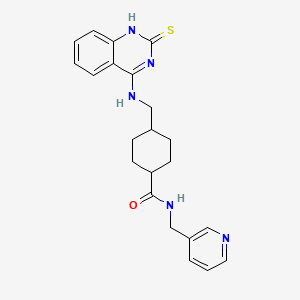
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
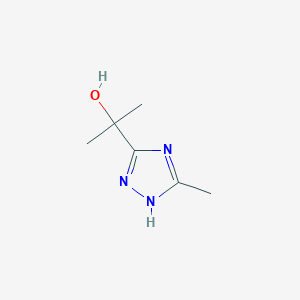
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
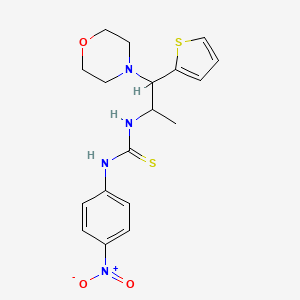
![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)
